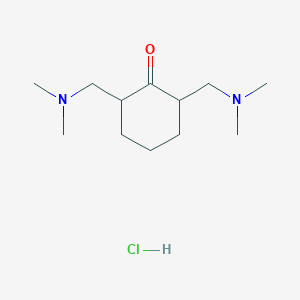
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which forms the dimethylaminomethyl groups at the 2 and 6 positions of the cyclohexanone ring. The reaction conditions usually involve an acidic catalyst and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylaminomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted cyclohexanone derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride exerts its effects involves its ability to form stable complexes with various molecular targets. The dimethylaminomethyl groups can interact with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate biochemical pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis-(dimethylaminomethyl)-3-pyridinol
- 2,6-Bis-(hydroxymethyl)pyridine
- 2,6-Bis-(bromomethyl)pyridine
Uniqueness
2,6-Bis-(dimethylaminomethyl)-cyclohexanone dihydrochloride is unique due to its cyclohexanone core, which provides a different steric and electronic environment compared to similar compounds with pyridine or other aromatic cores. This uniqueness can lead to distinct reactivity and interaction profiles, making it valuable for specific research applications.
Propiedades
Número CAS |
20115-17-7 |
|---|---|
Fórmula molecular |
C12H25ClN2O |
Peso molecular |
248.79 g/mol |
Nombre IUPAC |
2,6-bis[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H24N2O.ClH/c1-13(2)8-10-6-5-7-11(12(10)15)9-14(3)4;/h10-11H,5-9H2,1-4H3;1H |
Clave InChI |
JKDMLBMSEBGSQF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CCCC(C1=O)CN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963072.png)
![5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11963076.png)
![methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate](/img/structure/B11963085.png)
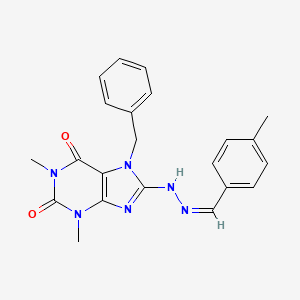
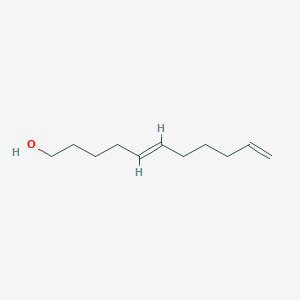
![Dimethyl 11,12-dioxatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene-2,7-dicarboxylate](/img/structure/B11963098.png)
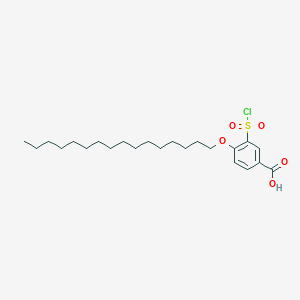

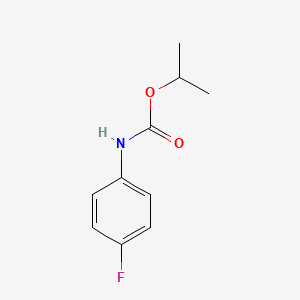
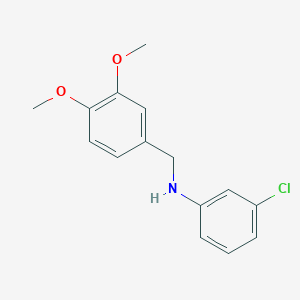
![2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol](/img/structure/B11963150.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963156.png)

![3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11963176.png)
